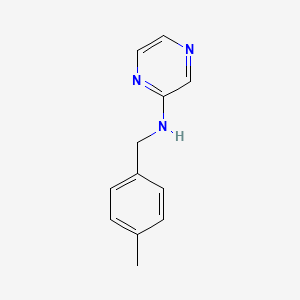

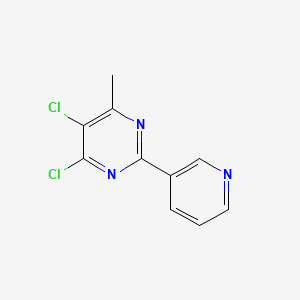

N-(4-methylbenzyl)-2-pyrazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylbenzyl)-2-pyrazinamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPB or PZA-MPB and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Antimycobacterial Activity

Research highlights the synthesis and activity of pyrazine derivatives, including those structurally related to N-(4-methylbenzyl)-2-pyrazinamine, against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium (MAC). A study demonstrated that certain pyrazine and quinoxaline derivatives exhibit excellent activity against Mtb, suggesting potential applications in treating tuberculosis (Seitz, Suling, & Reynolds, 2002).

Anticonvulsant Activity

Another application is in the domain of anticonvulsant activity, where derivatives have been synthesized and tested for their effectiveness against seizures in rats, showing potent activity. This indicates a potential for developing new anticonvulsant drugs (Kelley et al., 1995).

Photovoltaic Applications

Hybrid and bioactive cocrystals of pyrazinamide, a compound closely related to N-(4-methylbenzyl)-2-pyrazinamine, with hydroxybenzoic acids have been studied for their structure, spectroscopic characteristics, and potential applications in photovoltaic systems. These cocrystals might exhibit inhibitory activity against Mycobacterium tuberculosis and could be used in energy conversion, showcasing the versatility of pyrazine derivatives in different scientific fields (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(4-methylbenzyl)-2-pyrazinamine is currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . Imidazopyrazines are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . These compounds have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that compounds with similar structures can interact with their targets in various ways, such as binding to specific receptors or enzymes, inhibiting certain pathways, or modulating cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, such as anti-inflammatory, antiviral, antibacterial, and antitumor activities .

Action Environment

The action, efficacy, and stability of N-(4-methylbenzyl)-2-pyrazinamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-2-4-11(5-3-10)8-15-12-9-13-6-7-14-12/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCMLUGQJZJJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-pyrazinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)